2-Amino-2,5-dihydrothiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- typically involves the reaction of thiourea with α-haloketones under basic conditions. One common method includes heating a mixture of thiourea and α-haloketone in ethanol, followed by acidification to obtain the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular pathways such as DNA synthesis, protein synthesis, and signal transduction, resulting in its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Another thiazole derivative with similar biological activities but different functional groups.
Thiazolidine-4-carboxylic acid: A related compound with a thiazolidine ring instead of a thiazole ring.
Uniqueness: 4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is unique due to its specific combination of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C4H6N2O2S |
---|---|
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
2-amino-2,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h4H,1,5H2,(H,7,8) |
InChI-Schlüssel |
HJRXEPDBVQUAPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC(S1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.